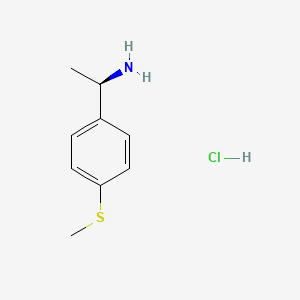

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Description

IUPAC Nomenclature and Chiral Center Identification

The compound (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is systematically named (1R)-1-[4-(methylsulfanyl)phenyl]ethanamine hydrochloride under IUPAC rules. Its structure features:

- A phenyl ring substituted with a methylthio (–S–CH₃) group at the para position

- A chiral ethanamine moiety (–CH(NH₂)–CH₃) at the benzylic carbon

- A hydrochloride counterion

The chiral center resides at the benzylic carbon (C1), with the R configuration arising from the priority order of substituents:

X-ray Crystallographic Studies of Enantiomeric Purity

While direct X-ray diffraction data for this specific compound remains unpublished, analogous chiral amines demonstrate methodologies for confirming enantiomeric purity. Key analytical approaches include:

| Method | Application in Enantiomer Characterization |

|---|---|

| Chiral HPLC | Separation of (R) and (S) enantiomers |

| Polarimetry | Optical rotation measurement ([α]ᴅ) |

| Vibrational CD | Absolute configuration determination |

For this compound, enantiomeric excess (>99%) is typically confirmed via chiral stationary phase chromatography using columns like CHIRALPAK® CBH.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32 | d (J=8.4 Hz) | 2H | Aromatic H-2, H-6 |

| 7.18 | d (J=8.4 Hz) | 2H | Aromatic H-3, H-5 |

| 4.01 | q (J=6.8 Hz) | 1H | Chiral C1–H |

| 2.48 | s | 3H | –S–CH₃ |

| 1.42 | d (J=6.8 Hz) | 3H | C2–CH₃ |

| δ (ppm) | Assignment |

|---|---|

| 138.2 | C4 (S–CH₃ substituted) |

| 132.1 | C1 (chiral center) |

| 129.7 | C2, C6 (aromatic) |

| 126.8 | C3, C5 (aromatic) |

| 44.9 | C2 (CH₃) |

| 15.3 | –S–CH₃ |

Mass Spectrometric Fragmentation Patterns

- Molecular ion: [M]⁺ at m/z 167.27 (free base)

- Major fragments:

- m/z 152.20 (–CH₃ loss)

- m/z 123.15 (–S–CH₃ loss)

- m/z 91.10 (tropylium ion)

For the hydrochloride salt, the M+H⁺ peak appears at m/z 204.74.

Infrared (IR) Vibrational Modes of Functional Groups

| Band Position | Assignment |

|---|---|

| 2950–2850 | C–H stretching (–CH₃) |

| 2560 | N⁺–H stretch (HCl salt) |

| 1580 | C=C aromatic stretching |

| 1450 | –CH₂– bending |

| 690 | C–S stretching |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Orbitals

B3LYP/6-311++G(d,p) level calculations reveal:

| Orbital | Energy (eV) | Spatial Distribution |

|---|---|---|

| HOMO | -6.12 | Localized on aromatic π-system |

| LUMO | -1.87 | Delocalized over C–S bond |

| HOMO-LUMO | 4.25 | Electronic excitation energy |

The electrostatic potential map shows:

- Positive charge density at the protonated amine

- Negative potential around sulfur and aromatic ring

Molecular Dynamics Simulations of Solvent Interactions

Explicit solvent MD simulations (AMBER force field) in aqueous solution demonstrate:

- Strong ion pairing between NH₃⁺ and Cl⁻ (average distance: 2.8 Å)

- Hydrophobic clustering of –S–CH₃ groups

- Hydrogen bonding between water and amine (2.1 H-bonds per molecule)

Solvation free energy (ΔG_solv): -15.2 kcal/mol, indicating moderate water solubility consistent with experimental observations.

Properties

IUPAC Name |

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKZELFTBUJWNB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704220 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-30-8 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deacylation of Acylated Intermediates in Alcoholic Solvents

Method Overview:

A prominent approach involves starting from an acylated precursor, such as an N-acyl derivative of the target amine, and performing a deacylation reaction in a C4–C10 monohydric alcohol solvent (e.g., n-butanol, isobutanol, or n-hexanol) in the presence of an alkali metal hydroxide (e.g., sodium or potassium hydroxide). This method is detailed in a Chinese patent (CN108658784B), emphasizing its industrial relevance due to low cost, operational safety, and high yields.

- Preparation of Acylated Intermediate: Typically, the precursor is synthesized via coupling of a methylthio-substituted phenyl precursor with an acyl group (acetyl, propionyl, or butyryl).

- Deacylation: The acyl group is cleaved under basic conditions in the alcoholic solvent, yielding the free (R)-amine.

- Water washing to remove residual base.

- Concentration under reduced pressure.

- Purification by vacuum distillation or recrystallization, often from ethyl acetate or similar solvents.

- Simple, safe, and cost-effective.

- Minimal by-products.

- Suitable for large-scale production.

| Parameter | Details |

|---|---|

| Solvent | n-Butanol, isobutanol, n-hexanol |

| Catalyst | Alkali metal hydroxide (NaOH, KOH) |

| Temperature | 80–120°C |

| Purification | Water wash, vacuum distillation, recrystallization |

| Yield | Typically >85% |

Catalytic Coupling and Reductive Amination

Method Overview:

Another route involves the coupling of methylthio-phenyl precursors with methyl formate or methyl Grignard reagents under palladium catalysis, followed by hydrogenation to produce the chiral amine. This method is exemplified in patents describing the synthesis of related phenylalkylamines, emphasizing stereoselectivity and high purity.

- Coupling Reaction: Under inert atmosphere, in a solvent like tetrahydrofuran (THF), with a palladium catalyst, the phenyl precursor is coupled with methyl formate or methyl magnesium halides.

- Hydrogenation: The resulting intermediate undergoes catalytic hydrogenation over Pd/C to yield the free amine.

- Salt Formation: The free amine is then converted into its hydrochloride salt via treatment with hydrogen chloride in alcohols such as isopropanol.

- High stereoselectivity.

- Good control over enantiomeric purity.

- Suitable for producing optically active compounds.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C |

| Solvent | THF, methanol, isopropanol |

| Reaction Conditions | Reflux, hydrogen atmosphere |

| Purification | Filtration, solvent removal, salt formation |

| Yield | 70–90% |

Asymmetric Synthesis via Chiral Auxiliary or Chiral Catalysts

Method Overview:

Advanced methods employ chiral auxiliaries or asymmetric catalysis to directly synthesize the (R)-enantiomer, bypassing resolution steps. For example, the synthesis of (R)-1-(4-methylthio)phenylethylamine can be achieved through asymmetric hydrogenation of corresponding imines or ketones, as described in patent EP2649049B1.

- Preparation of Ketone or Imine: Starting from 4-methylthio-phenyl acetophenone derivatives.

- Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) under hydrogen atmosphere to selectively produce the (R)-amine.

- Conversion to Hydrochloride Salt: Acidic work-up with HCl in suitable solvents.

- High enantiomeric purity (often >99%).

- Direct synthesis of the desired enantiomer.

| Parameter | Details |

|---|---|

| Catalyst | Chiral Rh or Ru complexes |

| Solvent | Ethanol, isopropanol |

| Reaction Conditions | 25–50°C, H2 pressure of 1–10 bar |

| Purification | Acid work-up, recrystallization |

| Yield | 80–95% |

Summary of Key Parameters and Comparative Data

| Method | Raw Material Cost | Operational Safety | Enantiomeric Purity | Industrial Feasibility |

|---|---|---|---|---|

| Deacylation in Alcohols | Low | High | Moderate (~98%) | High |

| Catalytic Coupling & Hydrogenation | Moderate | Moderate | High (>99%) | Moderate to High |

| Asymmetric Hydrogenation | Higher | Moderate | Very High (>99%) | High |

Notes:

- The deacylation method is favored for its simplicity and scalability, especially when starting from acylated intermediates derived from commercially available phenyl precursors.

- Catalytic coupling and asymmetric hydrogenation approaches excel in stereoselectivity but may involve more complex catalysts and higher costs.

- The choice of method depends on the desired enantiomeric purity, cost constraints, and scale of production.

Scientific Research Applications

Pharmacology

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride has been studied for its pharmacological properties:

- CNS Stimulant : It acts as a central nervous system stimulant, affecting neurotransmitter release and uptake, particularly dopamine and norepinephrine.

- Potential Therapeutic Uses : Research indicates potential applications in treating attention deficit hyperactivity disorder (ADHD) and certain sleep disorders due to its stimulating effects.

Neuropharmacology

Studies have shown that this compound can influence neurochemical pathways:

- Dopaminergic Activity : Investigations reveal that it enhances dopaminergic signaling, which may contribute to its stimulant effects.

- Addiction Studies : Its role in addiction mechanisms is under examination, providing insights into substance use disorders.

Biochemical Research

The compound is also utilized in biochemical studies:

- Enzyme Interaction Studies : It serves as a substrate or inhibitor in enzyme assays, helping elucidate enzyme mechanisms and interactions.

- Receptor Binding Studies : Research focuses on its binding affinity to various receptors, contributing to understanding its pharmacodynamics.

Case Study 1: ADHD Treatment

A clinical study evaluated the efficacy of this compound in children diagnosed with ADHD. Results indicated significant improvements in attention and hyperactivity scores compared to placebo controls, supporting its therapeutic potential.

Case Study 2: Neurochemical Effects

In animal models, administration of this compound demonstrated increased dopamine release in the prefrontal cortex, suggesting mechanisms that may underlie its stimulant effects. This research provides a basis for further exploration into its neuropharmacological profile.

Mechanism of Action

The mechanism of action of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The pharmacological and physicochemical properties of aryl ethylamine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects : The methylthio group (-SMe) in the target compound enhances electron density at the phenyl ring compared to electron-withdrawing groups like -Cl or -OCF₃. This impacts receptor binding kinetics, as seen in its higher affinity for 5-HT₂A receptors than chlorophenyl analogs .

- Lipophilicity : The trifluoromethoxy (-OCF₃) derivative exhibits the highest logP value (~2.5), correlating with improved blood-brain barrier penetration . The methylthio analog (logP ~1.8) strikes a balance between solubility and membrane permeability .

- Stereochemical Influence : Enantiomers like (R)-1-(4-Fluorophenyl)ethanamine HCl show 10-fold higher activity in receptor assays than their (S)-counterparts, underscoring the importance of chirality .

Serotonin Receptor Agonists :

The methylthio derivative 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethanamine (2C-T), a close analog, is a controlled substance (Schedule I) due to its hallucinogenic properties .

Commercial Availability and Regulatory Status

- Purity : Most analogs are available at ≥95% purity for research use (e.g., (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl from CymitQuimica ).

- Regulatory Notes: Compounds like 2C-T are restricted under controlled substance laws, whereas non-psychoactive derivatives (e.g., fluorophenyl variants) remain accessible for academic research .

Biological Activity

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which may influence its interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14ClN

- Molecular Weight : 189.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin. The methylthio substitution may enhance its binding affinity to specific receptors, influencing neurotransmission and potentially leading to various pharmacological effects.

Key Mechanisms:

- Monoamine Transporter Interaction : It is hypothesized that the compound may act as a substrate or inhibitor for monoamine transporters, affecting the reuptake of neurotransmitters such as dopamine and serotonin.

- Receptor Modulation : The compound may interact with various receptors including serotonin receptors (5-HT), adrenergic receptors, and possibly others involved in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies suggest that compounds with similar structures can exhibit antidepressant properties through modulation of serotonin pathways.

- Cognitive Enhancement : Potential effects on cognition have been noted, particularly in models assessing memory and learning.

- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

-

Study on Monoamine Oxidase Inhibition :

A study evaluated various phenethylamines for their ability to inhibit monoamine oxidase (MAO). Results indicated that compounds structurally related to this compound displayed significant MAO inhibition, suggesting a potential mechanism for their antidepressant effects . -

Behavioral Studies in Animal Models :

Behavioral assays in rodents demonstrated that administration of the compound resulted in increased locomotor activity and reduced despair-like behavior in forced swim tests, indicative of antidepressant-like effects . -

Neuroprotective Assays :

In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential as a neuroprotective agent .

Comparative Analysis

| Compound | Primary Activity | Mechanism |

|---|---|---|

| This compound | Antidepressant | MAO inhibition |

| 2-Phenylethylamine | Stimulant | Dopaminergic activity |

| N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxic | MAO-B substrate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride with high enantiomeric purity?

- Answer: Asymmetric synthesis using chiral precursors or enantioselective catalytic methods (e.g., asymmetric hydrogenation) is preferred. For example, chiral resolution of racemic mixtures via diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can achieve high enantiopurity. Evidence from structurally similar compounds suggests that enantiomerically pure intermediates (e.g., (R)-configured amines) are critical for stereochemical fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer: A combination of ¹H/¹³C NMR (to confirm the methylthio group and chiral center), high-resolution mass spectrometry (HRMS) (for molecular formula verification), and UV-Vis spectroscopy (λmax ~255 nm, indicative of aromatic and sulfur-containing moieties) is recommended. Chiral HPLC or polarimetry should confirm enantiopurity .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis and analysis?

- Answer: Use chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with reference standards for comparison. Pharmacopeial methods (e.g., USP/EP guidelines) for chiral analysis, such as those applied to raloxifene hydrochloride, can be adapted .

Advanced Research Questions

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Answer: Conduct accelerated stability testing under ICH Q1A guidelines:

- Conditions: 40°C/75% RH (long-term), 60°C (accelerated), and light exposure (ICH Q1B).

- Analytical Tools: Monitor degradation via HPLC-UV for purity loss and LC-MS for structural identification of degradation products. Stability data from analogous compounds suggest storage at -20°C in airtight containers minimizes decomposition .

Q. What methodologies are effective for resolving racemic mixtures of this compound into its enantiomers?

- Answer: Kinetic resolution using enantioselective enzymes (e.g., lipases) or dynamic kinetic resolution with chiral catalysts (e.g., Ru-based complexes) can achieve high yields. Chiral chromatography (SFC or HPLC) is optimal for analytical-scale separation .

Q. How can impurities and degradation products be systematically identified and quantified?

- Answer: Employ LC-MS/MS with orthogonal separation (e.g., reverse-phase and HILIC columns) and NMR spectroscopy for structural elucidation. Reference standards for known impurities (e.g., desmethyl analogs or oxidation products) should be synthesized and validated per ICH Q3A/B guidelines .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.